3-(5-Nitrofuran-2-yl)prop-2-enal is a compound belonging to the nitrofuran class, characterized by its unique furan ring with a nitro group. This compound is notable for its potential applications in medicinal chemistry, particularly due to its antimicrobial properties. Nitrofurans, including 3-(5-Nitrofuran-2-yl)prop-2-enal, have been widely studied for their efficacy against various bacterial strains and their roles in drug development .
The compound is classified under the broader category of nitro compounds, specifically as a nitrofuran. Nitrofurans are synthetic molecules that have been extensively researched for their antibacterial and antifungal activities. 3-(5-Nitrofuran-2-yl)prop-2-enal is recognized for its structural features, which include an aldehyde functional group and a nitro-substituted furan ring .
The synthesis of 3-(5-Nitrofuran-2-yl)prop-2-enal typically involves the nitration of furan derivatives. A common method includes:
The reaction conditions must be carefully controlled to optimize yield and purity. Typical solvents used include methanol or dichloromethane, with purification often achieved through column chromatography.
The molecular formula of 3-(5-Nitrofuran-2-yl)prop-2-enal is C_7H_5N_0_4, with a molecular weight of approximately 167.12 g/mol. Its structural representation can be summarized as follows:
| Property | Data |
|---|---|
| IUPAC Name | 3-(5-nitrofuran-2-yl)prop-2-enal |
| Molecular Formula | C_7H_5N_0_4 |
| Molecular Weight | 167.12 g/mol |
| InChI | InChI=1S/C7H5NO4/c9-4-1-2-7-6(8(10)11)3-5-12-7/h1-5H |
| Canonical SMILES | C1=COC(=C1N+[O-])C=CC=O |
The structure features a conjugated system that enhances its reactivity and biological activity .
3-(5-Nitrofuran-2-yl)prop-2-enal undergoes several chemical reactions, including:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its properties for specific applications .
The antimicrobial activity of 3-(5-Nitrofuran-2-yl)prop-2-enal primarily results from its ability to inhibit bacterial enzymes, particularly aryl amine N-acetyltransferase, which is crucial for the survival of Mycobacterium tuberculosis. By inhibiting this enzyme, the compound disrupts bacterial metabolism, leading to cell death . This mechanism highlights the potential of this compound as an antituberculosis agent.
The physical properties of 3-(5-Nitrofuran-2-yl)prop-2-enal include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
3-(5-Nitrofuran-2-yl)prop-2-enal has several scientific applications, particularly in:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: